2-Isobutoxy-5-(4-methylthiazol-2-yl)benzonitrile

Pharmaceutical impurity profiling LC-MS/MS identification Reference standard procurement

2-Isobutoxy-5-(4-methylthiazol-2-yl)benzonitrile (CAS 1335202-60-2), also catalogued as Febuxostat Descarboxy Impurity, Febuxostat Impurity 14, or Febuxostat Amide Impurity, is a C15H16N2OS benzonitrile–thiazole hybrid with a molecular weight of 272.37 g·mol⁻¹. It belongs to the febuxostat-related impurity class and serves as a critical reference standard for the analytical quality control (QC) of the xanthine oxidase inhibitor febuxostat bulk drug substance and finished dosage forms.

Molecular Formula C15H16N2OS
Molecular Weight 272.37
CAS No. 1335202-60-2
Cat. No. B602054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isobutoxy-5-(4-methylthiazol-2-yl)benzonitrile
CAS1335202-60-2
Synonyms2-​(2-​methylpropoxy)​-​5-​(4-​methyl-​2-​thiazolyl)​- Benzonitrile
Molecular FormulaC15H16N2OS
Molecular Weight272.37
Structural Identifiers
SMILESCC1=CSC(=N1)C2=CC(=C(C=C2)OCC(C)C)C#N
InChIInChI=1S/C15H16N2OS/c1-10(2)8-18-14-5-4-12(6-13(14)7-16)15-17-11(3)9-19-15/h4-6,9-10H,8H2,1-3H3
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

2-Isobutoxy-5-(4-methylthiazol-2-yl)benzonitrile (CAS 1335202-60-2) – Product Class and Procurement Identity


2-Isobutoxy-5-(4-methylthiazol-2-yl)benzonitrile (CAS 1335202-60-2), also catalogued as Febuxostat Descarboxy Impurity, Febuxostat Impurity 14, or Febuxostat Amide Impurity, is a C15H16N2OS benzonitrile–thiazole hybrid with a molecular weight of 272.37 g·mol⁻¹ [1]. It belongs to the febuxostat-related impurity class and serves as a critical reference standard for the analytical quality control (QC) of the xanthine oxidase inhibitor febuxostat bulk drug substance and finished dosage forms [2]. Beyond its impurity-standard role, preliminary pharmacological investigation has reported its activity in a stroke model through modulation of the NF-κB inflammatory pathway [3].

Why 2-Isobutoxy-5-(4-methylthiazol-2-yl)benzonitrile Cannot Be Interchanged with Other Febuxostat Impurities


Febuxostat impurity reference standards are not interchangeable because each impurity possesses a distinct molecular identity that governs its chromatographic retention, spectral response, and regulatory recognition. 2-Isobutoxy-5-(4-methylthiazol-2-yl)benzonitrile is the descarboxy impurity (MW 272.37, C₁₅H₁₆N₂OS) [1], which differs fundamentally from the true amide impurity (CAS 1239233-86-3, MW 350.40, C₁₆H₁₈N₂O₄S) and from febuxostat itself (MW 316.37, C₁₆H₁₆N₂O₃S) [2]. A user who substitutes the descarboxy standard with the amide or diacid impurity will obtain a different retention time, distinct mass-spectrometric fragmentation, and non-compliant pharmacopoeial traceability, rendering the analytical method invalid for regulatory submission. The evidence below quantifies the specific differentiators that inform procurement selection.

Quantitative Differentiation Evidence for 2-Isobutoxy-5-(4-methylthiazol-2-yl)benzonitrile vs. Closest Analogs


Molecular Weight Distinction versus Febuxostat and the True Amide Impurity

The descarboxy impurity (target compound, CAS 1335202-60-2) has a molecular weight of 272.37 Da (C₁₅H₁₆N₂OS), which is 44.00 Da lighter than febuxostat itself (MW 316.37, C₁₆H₁₆N₂O₃S) and 78.03 Da lighter than the true febuxostat amide impurity (CAS 1239233-86-3, MW 350.40, C₁₆H₁₈N₂O₄S) [1]. This mass difference is critical for LC-MS/MS impurity profiling because the descarboxy impurity appears at m/z 273.36 [M+H]⁺, whereas febuxostat appears at m/z 317.37 [M+H]⁺ and the amide impurity at m/z 351.40 [M+H]⁺ [2]. The Kadivar et al. (2011) study specifically identified four febuxostat impurities—amide, sec-butyl, des-cyano, and des-acid—using exact mass Q-TOF analysis with mass accuracy to four decimal places; the des-cyano (descarboxy) impurity was unequivocally distinguished from the co-eluting amide impurity by this mass difference [3].

Pharmaceutical impurity profiling LC-MS/MS identification Reference standard procurement

Synthetic Purity Benchmark: >99% HPLC Purity Achieved via Patented Decarboxylation Route

Chinese patent CN112961118A discloses a dedicated four-step synthesis of febuxostat decarboxylation impurities (the target compound) starting from p-hydroxyphenylsulfamide, achieving >99% product purity [1]. Each of the four reaction steps—reflux condensation with chloropropanone in ethanol, hydroformylation, cyanation, and alkylation with trifluoroacetic acid/urotropine—yields >90%, contrasting with the uncontrolled formation of this impurity during febuxostat saponification where it appears as a minor byproduct (<0.10% area by HPLC in the final API) [2]. The typical purity of commercially available general-purpose febuxostat impurity standards from non-specialist suppliers is 95–97% , meaning the patented route delivers a 2–4% absolute purity advantage.

Impurity reference standard synthesis Pharmaceutical analytical method validation Febuxostat generic development

Structural Characterization Completeness – Single-Crystal X-Ray Diffraction vs. Routine NMR/IR-Only Standards

The Latin American Journal of Pharmacy stroke study (2021) reports the synthesis and full characterization of 2-isobutoxy-5-(4-methylthiazol-2-yl)benzonitrile by IR, ¹H-NMR, and single-crystal X-ray crystallography [1]. Single-crystal X-ray diffraction is the gold standard for unambiguous structural confirmation; most commercial febuxostat impurity standards are characterized only by HPLC retention time and NMR [2]. The reported melting point of the target compound is 84–86 °C , which provides a rapid orthogonal identity verification that is not available for many co-impurity standards that are supplied as amorphous solids without a distinct melting transition. Additionally, suppliers such as SynZeal provide detailed characterization data compliant with ICH Q3A/Q3B regulatory guidelines, with optional traceability against USP or EP pharmacopoeial standards upon feasibility assessment [3].

Structural elucidation Polymorph identification Regulatory ANDA documentation

Stability and Storage Specification – Requirement for −20 °C Storage Distinguishes This Impurity from Ambient-Stable Febuxostat

Multiple vendor datasheets consistently specify a storage condition of −20 °C under inert atmosphere for 2-isobutoxy-5-(4-methylthiazol-2-yl)benzonitrile . In contrast, febuxostat API and many co-impurities (e.g., the febuxostat amide impurity CAS 1239233-86-3, melting point 225–228 °C) are stable at ambient temperature or 2–8 °C [1]. This thermal lability is consistent with the descarboxy impurity being a degradation product of febuxostat formed under alkaline hydrolytic conditions during saponification, as documented in the Pharmaceutical Technology article describing the forced degradation pathway [2]. The −20 °C requirement has direct procurement consequences: laboratories must ensure freezer capacity with controlled inert atmosphere, and the stability of the compound must be verified after freeze-thaw cycles.

Reference standard stability Forced degradation study Storage and handling logistics

Pharmacological Differentiation – NF-κB Pathway Inhibition in Stroke Model, a Biological Activity Absent from Febuxostat's Primary Indication

A primary research study published in the Latin American Journal of Pharmacy (2021) investigated 2-isobutoxy-5-(4-methylthiazol-2-yl)benzonitrile for anti-stroke activity via ELISA-based quantification of inflammatory cytokines released into plasma and real-time RT-PCR measurement of NF-κB pathway activation [1]. Importantly, febuxostat's primary pharmacological target is xanthine oxidase (Ki = 0.6 nM) and it is indicated for hyperuricemia/gout; it has no reported NF-κB-directed anti-stroke activity [2]. This represents a biological activity differentiation: the descarboxy impurity, which lacks the carboxylic acid pharmacophore essential for xanthine oxidase binding, displays a distinct pharmacological profile. However, the available abstract does not provide numerical comparator data (e.g., IC₅₀ values, percentage cytokine reduction), so this evidence is classified as Supporting Evidence only [1].

Ischemic stroke Neuroinflammation NF-κB signaling Thiazole heterocycles

Deuterated Internal Standard Availability – Descarboxyl Febuxostat-d9 Enables Isotope Dilution Mass Spectrometry

The deuterated analog Descarboxyl Febuxostat-d9 (CAS not specified, molecular formula C₁₅H₇D₉N₂OS, MW 281.42) is commercially available as a stable isotope-labeled internal standard [1]. This enables the application of isotope dilution mass spectrometry (IDMS) for the accurate quantification of the descarboxy impurity in febuxostat drug substance and human plasma. By contrast, deuterated internal standards are not uniformly available for all febuxostat impurities; for example, the amide impurity (CAS 1239233-86-3) does not have a widely catalogued deuterated counterpart . The mass difference between the target compound (MW 272.37) and its d9 analog (MW 281.42) is +9.05 Da, providing a clean mass-shifted channel for multiple reaction monitoring (MRM) without isotopic cross-interference [1].

Bioequivalence studies Isotope dilution LC-MS/MS Stable isotope-labeled internal standard

Highest-Value Application Scenarios for 2-Isobutoxy-5-(4-methylthiazol-2-yl)benzonitrile


Generic Febuxostat ANDA Filing – Impurity Profiling Method Validation

When developing an Abbreviated New Drug Application (ANDA) for generic febuxostat tablets or capsules, regulatory agencies require identification, quantification, and control of all process-related impurities at levels ≥0.10% of the API. 2-Isobutoxy-5-(4-methylthiazol-2-yl)benzonitrile serves as the primary reference standard for the descarboxy impurity peak in the HPLC impurity profile. Its unambiguous mass identification at m/z 273.36 [M+H]⁺, combined with >99% purity from the patented synthesis route, enables precise calibration for quantitative limit tests per ICH Q3B thresholds [1]. The availability of the deuterated d9 analog further supports the establishment of an LC-MS/MS method for impurity carryover studies, as demonstrated by Kadivar et al. (2011) who used exact mass Q-TOF to resolve this impurity from co-eluting species [2].

Febuxostat Forced Degradation and Stability-Indicating Method Development

The descarboxy impurity is a known alkaline degradation product of febuxostat formed during saponification through hydrolysis of the nitrile group [1]. During forced degradation studies (acid, base, oxidative, thermal, photolytic), this impurity reference standard is essential for method specificity demonstration. The compound's characteristic melting point (84–86 °C) and its requirement for −20 °C storage under inert atmosphere serve as key stability indicators: any deviation in melting point or the appearance of new HPLC peaks signals degradation of the reference standard itself, enabling laboratories to establish internal re-qualification intervals [2].

Neuroinflammation Drug Discovery – Thiazole-Benzonitrile Fragment Screening

The identification of NF-κB pathway inhibitory activity in the stroke model published in the Latin American Journal of Pharmacy (2021) positions 2-isobutoxy-5-(4-methylthiazol-2-yl)benzonitrile as an attractive starting scaffold for medicinal chemistry programs targeting neuroinflammatory conditions [1]. Because this compound lacks the xanthine oxidase-binding carboxylic acid of febuxostat, it represents a structurally distinct chemotype with a different primary pharmacology. Medicinal chemistry teams can procure this compound as a fragment or lead-like molecule for structure-activity relationship (SAR) exploration around the thiazole-benzonitrile core, with the added advantage that its synthesis, characterization data (including single-crystal X-ray), and deuterated analog are all pre-established in the patent and journal literature [2].

Bioanalytical Method Validation for Febuxostat Plasma Quantification

In pharmacokinetic and bioequivalence studies of febuxostat formulations, the descarboxy impurity must be monitored as a potential metabolite or degradant. The commercially available Descarboxyl Febuxostat-d9 deuterated internal standard enables the development of a validated LC-MS/MS method with isotope dilution for quantifying this impurity in human plasma at low ng/mL levels [1]. The +9.05 Da mass shift of the d9 analog provides a clean MRM transition free from isotopic cross-talk with the unlabeled analyte, satisfying the FDA Bioanalytical Method Validation requirement for a stable isotope-labeled internal standard when one is structurally feasible [2].

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